molecular formula C16H16BrN5OS B2588832 4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797726-32-9

4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2588832
CAS RN: 1797726-32-9
M. Wt: 406.3
InChI Key: NAFKEOWZJXTJLN-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. The synthesis method of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophenes play a crucial role in organic electronics and semiconductors. Here’s how:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Understanding their protective effects on metal surfaces is essential for material science.

Neurotoxicity Research

A newly synthesized pyrazoline derivative containing a bromophenyl-thiophene moiety has been studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . This highlights the compound’s relevance in neurobiology.

Pharmacological Properties

Our compound’s structural features align with pharmacologically active molecules. For instance:

Synthetic Strategies

Various synthetic methods yield thiophene derivatives. These include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . Researchers employ these strategies to access diverse thiophene-based compounds.

properties

IUPAC Name

4-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5OS/c17-12-7-14(24-10-12)16(23)21-9-11-1-5-22(6-2-11)15-13(8-18)19-3-4-20-15/h3-4,7,10-11H,1-2,5-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKEOWZJXTJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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